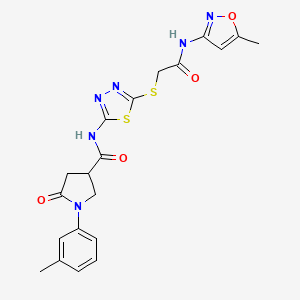

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide

Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 1,3,4-thiadiazole core linked to a 5-methylisoxazole moiety via a thioethyl bridge. The pyrrolidine ring is substituted at the 1-position with a meta-tolyl (m-tolyl) group and at the 3-position with a carboxamide functional group.

Properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4S2/c1-11-4-3-5-14(6-11)26-9-13(8-17(26)28)18(29)22-19-23-24-20(32-19)31-10-16(27)21-15-7-12(2)30-25-15/h3-7,13H,8-10H2,1-2H3,(H,21,25,27)(H,22,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPWXVADYHYGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a thiadiazole moiety, and an isoxazole derivative. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N5O3S |

| Molar Mass | 361.42 g/mol |

| CAS Number | 1351591-15-5 |

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Studies have shown that compounds containing the thiadiazole ring exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes such as carbonic anhydrase and phosphodiesterase, which are crucial in cancer cell proliferation .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Aromatase Inhibition : Certain derivatives have been noted for their ability to inhibit aromatase activity, which is significant in estrogen-dependent cancers such as breast cancer .

Anticancer Studies

A notable study evaluated the anticancer properties of related thiadiazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity (NIH3T3) |

|---|---|---|---|

| 4y | MCF7 | 0.084 ± 0.020 | High |

| A549 | 0.034 ± 0.008 | Moderate |

This table illustrates the potency of compound 4y against breast (MCF7) and lung (A549) cancer cells compared to non-cancerous NIH3T3 cells, indicating its potential as a selective anticancer agent .

Antimicrobial Activity

Research into the antimicrobial properties has shown that compounds similar to this compound exhibit significant inhibition against various bacterial strains. The exact mechanisms are still under investigation but may involve interference with cell wall synthesis or protein synthesis pathways .

Case Studies

- Case Study on Breast Cancer : A clinical evaluation involving patients with estrogen receptor-positive breast cancer showed that compounds similar to the target compound effectively reduced tumor sizes when combined with standard therapies such as tamoxifen.

- Antimicrobial Efficacy Study : A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential for development into a new class of antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core scaffold with several analogs, differing primarily in substituents on the thiadiazole, pyrrolidine, and aryl groups. Below is a detailed comparison based on structural features, synthesis, and inferred physicochemical properties.

Structural Analogues

5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

- Key Differences :

- Thiadiazole substituent : Trifluoromethyl (-CF₃) at the 5-position.

- Aryl group : Phenyl (C₆H₅) at the pyrrolidine 1-position.

- Implications: The electron-withdrawing -CF₃ group enhances metabolic stability and may increase lipophilicity compared to the methylisoxazole-thioethyl substituent in the target compound.

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Key Differences :

- Thiadiazole substituent : Isopropyl (-CH(CH₃)₂) at the 5-position.

- Aryl group : 4-Fluorophenyl (4-F-C₆H₄) at the pyrrolidine 1-position.

- Implications: The bulky isopropyl group may hinder binding to hydrophobic pockets compared to the thioethyl-linked methylisoxazole in the target compound.

N-Substituted 2-(4-pyridinyl) Thiazole Carboxamides

- Key Differences :

- Core structure : Thiazole instead of thiadiazole.

- Substituents : 4-Pyridinyl and variable amide groups.

- Implications :

Comparative Analysis Table

Q & A

Q. Optimization Tips :

- Control temperature during cyclocondensation (50–70°C) to avoid side reactions.

- Use anhydrous solvents (e.g., DMF or DCM) for amide coupling to prevent hydrolysis .

What advanced spectroscopic techniques are critical for characterizing this compound’s structure?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .

How can researchers hypothesize biological targets for this compound based on structural analogs?

Level: Advanced

Methodological Answer:

- Pharmacophore Mapping : Compare with known inhibitors of kinases or proteases, as the thiadiazole and isoxazole moieties are common in enzyme inhibitors .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets such as COX-2 or EGFR, leveraging the compound’s hydrogen-bonding groups (amide, thioether) .

- Literature Mining : Cross-reference analogs like thiadiazole-thiophene hybrids, which show antimicrobial and anticancer activity .

How should researchers address contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

- Control Variables : Standardize assay conditions (e.g., pH, cell lines) to isolate confounding factors. For example, antimicrobial activity of related thiadiazoles varies significantly with pH .

- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to rule out assay-specific artifacts .

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

What strategies optimize the synthesis of this compound for high-throughput screening?

Level: Advanced

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce reaction times (e.g., Omura-Sharma-Swern oxidation for intermediate steps) .

- Design of Experiments (DoE) : Use factorial designs to optimize variables like solvent polarity (e.g., DMSO vs. THF) and catalyst loading .

- Parallel Synthesis : Employ automated platforms to generate derivatives with modified thiadiazole or pyrrolidine substituents .

How can researchers determine the stability of this compound under various storage conditions?

Level: Basic

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–8 weeks. Monitor degradation via HPLC .

- Key Stability Indicators :

What computational methods predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Level: Advanced

Methodological Answer:

- In Silico Tools :

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to identify potential metabolic hotspots .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Level: Advanced

Methodological Answer:

- Core Modifications :

- Bioisosteric Replacement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.